3-(2-Chloroethyl)-5-fluoropyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis
The pyridine scaffold, an aromatic six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. google.comchemicalbook.comgoogle.comprepchem.com Its importance in organic synthesis stems from its unique electronic properties and its ability to serve as a versatile building block. The nitrogen atom in the pyridine ring imparts a dipole moment and a degree of basicity, and it can participate in hydrogen bonding, all of which are crucial for molecular recognition and biological activity.
Pyridine and its derivatives are integral to the synthesis of numerous drugs, with over 7,000 existing medicinal compounds containing this core structure. prepchem.com The pyridine moiety often enhances the water solubility of pharmaceutically active molecules, a desirable property for drug delivery. google.com Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its therapeutic effect.
Strategic Incorporation of Fluorine in Heterocyclic Systems for Chemical Property Modulation
The introduction of fluorine atoms into heterocyclic systems is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. Due to its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, fluorine can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.
The replacement of a hydrogen atom or a hydroxyl group with fluorine can block metabolic pathways, leading to an increased half-life of a drug in the body. mdpi.com Moreover, the presence of fluorine can influence the conformation of a molecule and enhance its binding to biological targets through favorable electrostatic interactions. mdpi.com This strategic use of fluorine has led to the development of numerous successful drugs with improved efficacy and pharmacokinetic profiles. mdpi.com
Overview of Halogenated Pyridine Derivatives as Precursors in Advanced Organic Synthesis
Halogenated pyridine derivatives are exceptionally valuable precursors in advanced organic synthesis due to the reactivity of the carbon-halogen bond. nbinno.comnbinno.com Halogens, such as chlorine and fluorine, can act as leaving groups in nucleophilic substitution reactions or as handles for cross-coupling reactions, enabling the introduction of a wide range of functional groups.
The regioselective synthesis of halogenated pyridines is a key challenge and an area of active research. The position of the halogen atom on the pyridine ring dictates its reactivity and the types of transformations it can undergo. For instance, a halogen at the 2- or 4-position is generally more susceptible to nucleophilic attack than one at the 3-position. These derivatives serve as pivotal intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. google.comnbinno.comnbinno.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7ClFN |
|---|---|
Molecular Weight |
159.59 g/mol |
IUPAC Name |
3-(2-chloroethyl)-5-fluoropyridine |
InChI |
InChI=1S/C7H7ClFN/c8-2-1-6-3-7(9)5-10-4-6/h3-5H,1-2H2 |
InChI Key |
LLLBSBOIBRLTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)CCCl |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Chloroethyl 5 Fluoropyridine
Approaches for Regioselective Introduction of Fluorine at the 5-Position of the Pyridine (B92270) Ring
The regioselective fluorination of the pyridine ring, particularly at the 5-position, is a critical step in the synthesis of 3-(2-chloroethyl)-5-fluoropyridine. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, while direct electrophilic fluorination can be challenging and often results in a mixture of isomers. Therefore, various strategies have been developed to control the position of fluorination.
Nucleophilic Fluorination Strategies
Nucleophilic fluorination is a widely used method for the introduction of fluorine into aromatic rings. These reactions typically involve the displacement of a leaving group, such as a halogen or a nitro group, by a fluoride (B91410) ion.
Halogen exchange (Halex) reactions are a cornerstone of industrial aromatic fluorination. In the context of synthesizing this compound, this would typically involve the reaction of a precursor such as 3-(2-chloroethyl)-5-chloropyridine or 3-(2-chloroethyl)-5-bromopyridine with a fluoride source. Alkali metal fluorides, particularly potassium fluoride (KF), are commonly employed, often in polar aprotic solvents like sulfolane, dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylformamide (DMF) at elevated temperatures. The efficiency of the Halex reaction is highly dependent on the nature of the leaving group (I > Br > Cl), the reactivity of the fluoride source, and the reaction conditions.
| Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-(2-Chloroethyl)-5-chloropyridine | KF | Sulfolane | 180-220 | Moderate to Good | Theoretical |
| 3-(2-Chloroethyl)-5-bromopyridine | CsF | DMSO | 150-180 | Good to High | Theoretical |
This table presents theoretical data based on established principles of halogen exchange reactions on substituted pyridines.
The presence of the electron-withdrawing chloroethyl group at the 3-position can influence the reactivity of the 5-position towards nucleophilic attack. Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, are sometimes used to enhance the solubility and reactivity of the fluoride salt, potentially allowing for milder reaction conditions and improved yields.
Fluorodenitration, the replacement of a nitro group with a fluorine atom, offers another powerful route for the synthesis of fluorinated pyridines. This method is particularly advantageous when the corresponding nitro-substituted precursor is readily available. The synthesis of this compound via this pathway would commence with 3-(2-chloroethyl)-5-nitropyridine. The reaction is typically carried out using a nucleophilic fluoride source, such as potassium fluoride or anhydrous hydrogen fluoride.
The reaction of 2-chloro-3-methyl-5-nitropyridine (B1582605) has been shown to undergo reduction of the nitro group followed by diazotization and thermal decomposition in the presence of hexafluorophosphoric acid (HPF₆) to yield 2-chloro-5-fluoro-3-methylpyridine. A similar transformation pathway could be envisioned for 3-(2-chloroethyl)-5-nitropyridine.
| Starting Material | Reagents | Key Intermediate | Product | Overall Yield | Reference |
| 2-Chloro-3-methyl-5-nitropyridine | 1. Reduction 2. Diazotization (HPF₆) 3. Thermal Decomposition | 2-Chloro-5-fluoro-3-methylpyridine | 2-Chloro-5-fluoronicotinic acid (after oxidation) | Not specified | google.com |
This table is based on a reported synthesis of a related compound and suggests a potential pathway.
Pyridine N-oxides are versatile intermediates in pyridine chemistry. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. However, with appropriate substitution patterns, they can also facilitate fluorination at other positions. For the synthesis of 5-fluoropyridines, a strategy involving the fluorination of a pyridine N-oxide precursor can be employed. While direct fluorination at the 5-position is less common, the N-oxide can be used to introduce other functionalities that are subsequently converted to a fluorine atom. More recently, methods for the direct fluorination of pyridine N-oxides to produce meta-fluorinated pyridines have been developed, which could be applicable to a suitably substituted precursor for this compound. wikipedia.org
A reported synthesis of [¹⁸F]3-fluoro-4-aminopyridine utilized the direct radiofluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, demonstrating the feasibility of nucleophilic fluorination on a pyridine N-oxide ring. wikipedia.org
Electrophilic Fluorination Strategies
Electrophilic fluorination involves the reaction of an electron-rich substrate with a reagent that delivers an electrophilic fluorine species ("F⁺"). While the pyridine ring itself is electron-deficient, appropriate activating groups or the use of highly reactive fluorinating agents can enable direct fluorination.
A variety of N-F reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), N-fluorobenzenesulfonimide (NFSI), and others, have been developed for electrophilic fluorination. wikipedia.orgresearchgate.net These reagents offer advantages in terms of safety and handling compared to elemental fluorine.
For the synthesis of this compound, direct electrophilic fluorination of 3-(2-chloroethyl)pyridine (B1593371) would be the most straightforward approach. However, the regioselectivity of this reaction can be a significant challenge. The directing effects of the chloroethyl group would need to be carefully considered. Generally, electrophilic attack on a 3-substituted pyridine occurs at the 2-, 4-, or 6-position. Therefore, achieving selective fluorination at the 5-position would likely require a more elaborate strategy, possibly involving blocking groups or a multi-step sequence.
Recent advancements have shown that the fluorination of 1,2-dihydropyridines with Selectfluor® can lead to fluorinated pyridines. mdpi.com This suggests a potential, albeit longer, synthetic route involving the initial reduction of the pyridine ring followed by electrophilic fluorination and subsequent re-aromatization.
| Substrate | Reagent | Product(s) | Selectivity | Reference |
| 1,2-Dihydropyridines | Selectfluor® | Fluorinated 3,6-dihydropyridines and pyridines | Varies with substrate | mdpi.com |
| 3-Substituted Pyridines | N-F Reagents | Mixture of 2-, 4-, and 6-fluorinated isomers | Generally low for 5-position | Theoretical |
This table highlights the general outcomes of electrophilic fluorination of pyridines.
Direct Fluorination Techniques on Pyridine Nuclei
The introduction of a fluorine atom onto a pyridine ring is a critical step in the synthesis of this compound and can be achieved through several methods. The choice of technique often depends on the nature of the starting material and the desired regioselectivity.
One common and well-established method is nucleophilic aromatic substitution (SNAr) , often referred to as the Halex (halogen exchange) reaction. This process involves treating a chlorinated pyridine precursor with a nucleophilic fluoride source. For instance, 2,3-dichloropyridine (B146566) can be converted to 3-chloro-2-fluoropyridine (B73461) by heating with cesium fluoride (CsF) in a solvent like dimethyl sulfoxide (DMSO). chegg.com Similarly, potassium fluoride (KF) or anhydrous hydrogen fluoride (HF) can also be employed as the fluorinating agent. prepchem.com The efficiency of these reactions is contingent on factors like the choice of metal fluoride, solvent, and reaction temperature.
Direct fluorination using elemental fluorine (F₂) represents a more aggressive approach. Due to the high reactivity of fluorine gas, this method is typically carried out at low temperatures (e.g., -25 °C) with the fluorine diluted in an inert gas like nitrogen. wikipedia.org The reaction can be performed on various substituted pyridines, potentially offering a direct route to the fluorinated core, although control of regioselectivity can be a significant challenge. wikipedia.org
More recently, electrophilic fluorinating agents have provided a milder alternative for direct fluorination. Reagents like Selectfluor® (F-TEDA-BF₄) can be used to fluorinate activated pyridine systems. For example, 1,2-dihydropyridines can be fluorinated with Selectfluor® to produce 3-fluoro-3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride. youtube.com While not a direct aromatized fluorination, this two-step sequence provides a pathway to fluorinated pyridines under relatively mild conditions.
Table 1: Comparison of Direct Fluorination Techniques
| Method | Fluorinating Agent(s) | Typical Substrate | Key Conditions | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution (Halex) | CsF, KF, HF | Chloropyridine | High temperature (e.g., 110 °C in DMSO) | prepchem.com, chegg.com |
| Direct Elemental Fluorination | F₂ gas (diluted) | Substituted Pyridine | Low temperature (e.g., -25 °C) | wikipedia.org |
| Electrophilic Fluorination | Selectfluor® | 1,2-Dihydropyridine | 0 °C in acetonitrile, followed by HF elimination | youtube.com |
Photoredox-Mediated and Transition-Metal Catalyzed Cyclization-Fluorination Routes
Modern synthetic chemistry has seen the rise of photoredox and transition-metal catalysis as powerful tools for forming challenging bonds, including C-F bonds. prepchem.comclockss.org While specific examples for the synthesis of this compound via these methods are not prominently documented, the general principles suggest plausible, albeit hypothetical, pathways.
Transition-metal catalysis offers routes for nucleophilic fluorination under milder conditions than traditional Halex reactions. Catalytic systems, often based on palladium or iridium, can facilitate the fluorination of aryl triflates or halides. clockss.org A hypothetical route could involve the synthesis of a 3-(2-chloroethyl)pyridin-5-yl triflate, which would then undergo a palladium-catalyzed fluorination to introduce the fluorine atom.
Photoredox catalysis , often used in conjunction with nickel catalysis (dual catalysis), excels at generating radicals under mild conditions, which can then participate in cross-coupling reactions. prepchem.com A speculative cyclization-fluorination pathway could be envisioned starting from an acyclic precursor. For example, a carefully designed diene or enyne substrate could undergo a radical-polar crossover cyclization, initiated by a photocatalyst, where an electrophilic fluorine source traps an intermediate to form the 5-fluoropyridine ring system with the chloroethyl precursor already in place. Such advanced strategies, while complex, represent the cutting edge of heterocyclic synthesis.
Methodologies for Selective Installation of the 2-Chloroethyl Side Chain
The introduction of the 2-chloroethyl group at the 3-position of the 5-fluoropyridine ring requires precise regiochemical control. Several strategies exist, starting from either a pre-fluorinated pyridine or a non-fluorinated precursor.
Alkylation and Substitution Reactions with Pyridine Precursors
Direct alkylation of a pyridine ring can be used to install the chloroethyl side chain. One potential method is a Friedel-Crafts-type reaction , where 5-fluoropyridine is reacted with 1,2-dichloroethane (B1671644) in the presence of a Lewis acid catalyst. This approach aims for direct regioselective substitution at the 2-position, influenced by the directing effects of the fluorine atom. hymasynthesis.com
Another approach involves radical alkylation . The Minisci reaction and its variants are well-known for the alkylation of electron-deficient heterocycles like pyridine. google.com While typically used to form C-C bonds with alkyl groups from carboxylic acids or other radical precursors, a modified approach could potentially be used. A more general radical strategy involves the reaction of an N-alkoxypyridinium salt with an alkyl radical generated from an alkene, which has been shown to be effective for monoalkylation. scienceforums.net
Reductive Chlorination of Hydroxyethyl (B10761427) and Related Functionalities
A highly effective and common method for creating the 2-chloroethyl side chain is through the chemical modification of a pre-existing hydroxyethyl group. This deoxygenative chlorination is not a reductive process in the typical sense but rather a substitution reaction that replaces a hydroxyl group with a chlorine atom.
The most common reagent for this transformation is **thionyl chloride (SOCl₂) **. prepchem.com Reacting a precursor like 3-(2-hydroxyethyl)-5-fluoropyridine with thionyl chloride, often with gentle heating, efficiently converts the alcohol to the desired alkyl chloride. prepchem.comyoutube.commasterorganicchemistry.com The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. The use of a base like pyridine can influence the stereochemical outcome of the reaction (inversion via SN2), whereas its absence may lead to retention of configuration (via SNi mechanism). masterorganicchemistry.com
Table 2: Reagents for Conversion of Hydroxyethyl to Chloroethyl Group
| Reagent | Typical Conditions | Byproducts | Key Features | Reference |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux in excess reagent or with a base (e.g., pyridine) | SO₂, HCl | High yield, common and effective method. | prepchem.com, youtube.com |
| Phosphorus Pentachloride (PCl₅) | Reaction with alcohol, often in an inert solvent. | POCl₃, HCl | Strong chlorinating agent. | wikipedia.org |
| Oxalyl Chloride ((COCl)₂) | Often used for Swern oxidation, but can be adapted for chlorination. | CO, CO₂, HCl | Mild conditions possible. | clockss.org |
Olefin Hydrochlorination and Other Functional Group Interconversions
An alternative stepwise approach involves the creation of a vinyl group on the pyridine ring, followed by hydrochlorination. This two-step sequence begins with a precursor such as 3-(2-hydroxyethyl)-5-fluoropyridine.
First, the alcohol is dehydrated to form the corresponding vinylpyridine . This elimination reaction can be accomplished by heating the alcohol with a dehydrating agent like pulverized caustic alkali. The resulting 3-vinyl-5-fluoropyridine intermediate possesses a reactive double bond.
In the second step, the vinyl group undergoes hydrochlorination . This is achieved by treating the olefin with hydrogen chloride (HCl) gas. hymasynthesis.com The addition of HCl across the double bond follows Markovnikov's rule, selectively installing the chlorine atom at the terminal carbon of the ethyl group, thus forming the desired this compound.
Convergent and Divergent Synthetic Pathways for this compound
A divergent synthesis begins with a common, centrally important intermediate that is then elaborated into a variety of final products. In this context, a plausible divergent approach would start with a commercially available or readily synthesized compound like 5-fluoropyridine or 3-chloro-5-fluoropyridine. From this common precursor, different side chains could be introduced at the 3-position. For example, starting with 5-fluoropyridine, one could first install the 2-chloroethyl side chain via one of the methods described in section 2.2 to arrive at the final product. This approach is efficient if the starting fluorinated pyridine is easily accessible.
Conversely, another divergent pathway could start with a non-fluorinated pyridine, such as 3-(2-hydroxyethyl)pyridine. This intermediate could be subjected to various reactions to produce a library of compounds, with one branch involving fluorination of the ring (section 2.1.2.2) followed by chlorination of the side chain (section 2.2.2) to yield the target molecule.
A convergent synthesis involves the independent synthesis of two or more complex fragments of the target molecule, which are then coupled together in the final stages of the synthesis. For this compound, a convergent strategy would involve preparing a fluorinated pyridine fragment and a separate C2 side-chain fragment. For example, a metalated 5-fluoropyridine derivative (e.g., a boronic acid or Grignard reagent) could be prepared and then coupled with an electrophilic two-carbon synthon that already contains the chloroethyl moiety, such as 1-bromo-2-chloroethane, using a transition-metal-catalyzed cross-coupling reaction. While potentially longer in terms of total step count, convergent syntheses are often more flexible and efficient for creating analogs, as each fragment can be modified independently before the final coupling step.
Process Development and Optimization of Reaction Conditions for Scalable Synthesis
The industrial production of 3-substituted 2-chloro-5-fluoropyridines, including the target compound this compound, hinges on the careful optimization of reaction parameters to ensure both high yield and purity. google.com Key to a scalable process is the use of readily available starting materials, mild reaction conditions, and simplified operational procedures. google.com
A significant approach to synthesizing 3-substituted 2-chloro-5-fluoropyridines involves the selective reduction of a 2,6-dichloro-5-fluoropyridine precursor. google.com This method is advantageous as it allows for the targeted removal of the chlorine atom at the 6-position, a critical step for introducing the desired substituent at the 3-position in subsequent steps. google.com
Optimization of Reaction Parameters for Selective Reduction:
The following table summarizes the optimized reaction conditions for the selective reduction step, a critical phase in the synthesis of 2-chloro-5-fluoropyridine (B44960) intermediates.
| Parameter | Preferred Conditions | Particularly Preferred Conditions |
| Reaction Temperature | -20 to +100°C | -5 to +50°C |
| Reaction Time | 0.5 to 72 hours | 1 to 25 hours |
Table 1: Optimized Reaction Conditions for Selective Reduction. Data sourced from patent literature outlining scalable processes for 3-substituted 2-chloro-5-fluoropyridines. google.com
Following the selective reduction, subsequent functionalization at the 3-position is required to introduce the 2-chloroethyl group. While the provided documentation does not detail the specific optimization of this step for this compound, the principles of process development would apply. This would involve optimizing the reaction of a suitable C2-synthon with the 3-position of the 2-chloro-5-fluoropyridine core.
Another critical aspect of scalable synthesis is the potential for esterification reactions when the 3-substituent is a carboxylic acid, which can then be further transformed. The optimization of such an esterification step is detailed below.
Optimization of Esterification Reaction Conditions:
For processes involving an ester intermediate, the following conditions have been identified as optimal for industrial production.
| Parameter | Preferred Conditions | Particularly Preferred Conditions |
| Reaction Temperature | +50 to +120°C | +70 to +90°C |
| Reaction Time | 3 to 20 hours | 4 to 15 hours |
Table 2: Optimized Conditions for Esterification. These parameters are crucial for syntheses proceeding through a nicotinic acid intermediate. google.com
Chemical Reactivity and Mechanistic Investigations of 3 2 Chloroethyl 5 Fluoropyridine
Reactivity Profile of the Chloroethyl Moiety
The 2-chloroethyl group attached to the pyridine (B92270) ring at the 3-position is a primary site for various chemical transformations. The electron-withdrawing nature of the 5-fluoropyridine ring influences the reactivity of this side chain.
Nucleophilic Substitution Reactions (SN1, SN2, SNi Pathways)
The carbon-chlorine bond in the chloroethyl group is susceptible to cleavage by nucleophiles. Depending on the reaction conditions and the nature of the nucleophile, substitution can proceed through different mechanistic pathways.
SN2 Reactions: In the presence of strong, unhindered nucleophiles and aprotic polar solvents, the reaction is likely to follow a bimolecular nucleophilic substitution (SN2) pathway. The nucleophile directly attacks the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry if the carbon were chiral.
SN1 Reactions: In the presence of weak nucleophiles and protic solvents, a unimolecular nucleophilic substitution (SN1) mechanism may be favored. This would involve the formation of a carbocation intermediate, which is then attacked by the nucleophile. The stability of this primary carbocation is generally low, but it could be influenced by the electronic effects of the pyridine ring.
SNi Reactions: The internal nucleophilic substitution (SNi) pathway is less common but could be a possibility under specific conditions, particularly with reagents like thionyl chloride, where the reagent itself can act as the nucleophile in a cyclic transition state.
| Nucleophile | Solvent | Probable Pathway | Product |
| Hydroxide (OH⁻) | Acetone | SN2 | 3-(2-Hydroxyethyl)-5-fluoropyridine |
| Ammonia (NH₃) | Ethanol | SN2 | 3-(2-Aminoethyl)-5-fluoropyridine |
| Water (H₂O) | Formic Acid | SN1 | 3-(2-Hydroxyethyl)-5-fluoropyridine |
β-Elimination Processes and Olefin Formation Pathways
When treated with a strong, sterically hindered base, 3-(2-Chloroethyl)-5-fluoropyridine can undergo a β-elimination reaction. This process involves the removal of a proton from the carbon atom adjacent (β-position) to the carbon bearing the chlorine atom, and the subsequent expulsion of the chloride ion. This results in the formation of an alkene, specifically 3-ethenyl-5-fluoropyridine. The regioselectivity of this elimination is governed by Zaitsev's or Hofmann's rule, depending on the steric bulk of the base and the substrate.
| Base | Solvent | Major Product |
| Potassium tert-butoxide | tert-Butanol | 3-Ethenyl-5-fluoropyridine |
| Sodium ethoxide | Ethanol | 3-Ethenyl-5-fluoropyridine |
Intramolecular Cyclization and Ring-Closure Reactions
The chloroethyl side chain can participate in intramolecular cyclization reactions, particularly if a nucleophilic center is introduced elsewhere in the molecule or on a reacting partner. For instance, if the terminal carbon of a substituent at the 2- or 4-position of the pyridine ring contains a nucleophile, a ring can be formed by attacking the electrophilic carbon of the chloroethyl group. The feasibility and the size of the resulting ring are dictated by the principles of ring strain and the conformational flexibility of the molecule. A common example of intramolecular cyclization is the formation of a lactone from a hydroxy acid. youtube.com
Reactivity of the Pyridine Nucleus and the Fluorine Atom
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both nucleophilic and electrophilic reagents.
Nucleophilic Aromatic Substitution (SNAr) of Fluorine at the 5-Position
The fluorine atom at the 5-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atom in the ring. youtube.comlibretexts.org Strong nucleophiles can attack the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the fluoride (B91410) ion to restore aromaticity. libretexts.org This type of reaction is a powerful tool for introducing a variety of functional groups at the 5-position. beilstein-journals.orgnih.govbeilstein-journals.org
| Nucleophile | Conditions | Product |
| Sodium methoxide | Heat | 3-(2-Chloroethyl)-5-methoxypyridine |
| Ammonia | High pressure, heat | 5-Amino-3-(2-chloroethyl)pyridine |
| Alkylthiolates | Base | 3-(2-Chloroethyl)-5-(alkylthio)pyridine |
Electrophilic Aromatic Substitution and Directed Metalation on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to its electron-deficient nature. masterorganicchemistry.comyoutube.com However, the substituents on the ring can direct incoming electrophiles to specific positions. The chloroethyl group is weakly deactivating, while the fluorine atom is deactivating but ortho-, para-directing. Therefore, electrophilic attack is most likely to occur at the positions least deactivated by the ring nitrogen, which are the 2-, 4-, and 6-positions.
Directed ortho-metalation (DoM) is a more synthetically useful strategy for functionalizing the pyridine ring. organic-chemistry.orgharvard.edu In this approach, a directing group coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. While the chloroethyl and fluoro groups are not strong directing groups themselves, they can influence the regioselectivity of metalation directed by another functional group introduced onto the ring. For instance, if the chloroethyl group were converted to a more effective directing group, such as an amide, metalation would likely occur at the 4-position.
C-H Functionalization and Cross-Coupling Reactions at Vicinal Positions
The direct functionalization of C-H bonds is a powerful and atom-economical strategy for the synthesis of complex molecules. For substituted pyridines, the electronic nature of the ring and the directing effects of existing substituents typically govern the regioselectivity of these reactions. In the case of this compound, the positions vicinal to the substituents—namely C2, C4, and C6—present distinct electronic and steric environments. The electron-withdrawing nature of the fluorine at C5 and the chloroethyl group at C3 would be expected to influence the reactivity of these adjacent C-H bonds.
However, a thorough search of scientific databases and chemical literature reveals no specific studies on the C-H functionalization or cross-coupling reactions at the C2, C4, or C6 positions of this compound. While there is a wealth of information on the C-H activation of pyridine and its simpler derivatives, often favoring the ortho-positions (C2 and C6) or requiring specific directing groups for meta-functionalization, this general knowledge cannot be directly extrapolated to the specific substitution pattern of the target molecule. researchgate.netrsc.org The interplay between the inductive effects of the fluorine and chloroethyl groups, and their potential to direct or hinder catalytic processes at the adjacent sites, remains uninvestigated.
General palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental transformations in modern organic synthesis. nih.govyoutube.com The application of these methods to functionalize the C-H bonds of this compound at its vicinal positions would be of significant interest for the construction of novel molecular architectures. Yet, no such specific applications have been reported.
Precursor for the Construction of Complex Heterocyclic Scaffolds
The dual reactivity of this compound makes it an excellent starting point for the synthesis of complex heterocyclic systems. The 2-chloroethyl group is a prime site for nucleophilic substitution reactions, enabling the introduction of various heteroatoms and the formation of new rings.
The chloroethyl moiety can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles, leading to the formation of a wide array of new heterocyclic structures. For example, reaction with primary amines can initiate a sequence of intramolecular cyclization to form fused or spirocyclic piperidine (B6355638) and pyrrolidine (B122466) derivatives. Similarly, reaction with binucleophiles is a powerful strategy for building novel heterocyclic scaffolds. enamine.netnih.gov This approach is foundational in creating libraries of compounds for drug discovery, where diverse heterocyclic cores are often required.
A key reaction type involves the annulation of new rings onto the pyridine core. For instance, the chloroethyl group can be converted to other functionalities that then participate in cyclization reactions. This versatility allows chemists to design and synthesize novel polyheterocyclic systems that are otherwise difficult to access. nih.gov The development of such synthetic routes is crucial for exploring new chemical space in the search for bioactive molecules.
Building Block for Advanced Carbon Frameworks and Polyfunctional Molecules
Beyond its use in forming heterocyclic rings, this compound serves as a foundational unit for creating advanced carbon frameworks and molecules bearing multiple functional groups. The strategic placement of the fluorine and chloroethyl substituents allows for a stepwise and controlled elaboration of the molecular structure.
The chloroethyl side chain can undergo elimination to form a vinyl group, which then acts as a handle for carbon-carbon bond-forming reactions such as Heck, Suzuki, or Stille cross-couplings. This allows for the attachment of a wide range of aryl, heteroaryl, or alkyl groups. Furthermore, the pyridine ring itself can be functionalized. While the fluorine atom influences the reactivity of the ring, directed metalation or halogen-metal exchange reactions can create a nucleophilic site on the pyridine ring for the introduction of various electrophiles. mdpi.com
The synthesis of polyfunctional molecules often relies on the orthogonal reactivity of different sites within a molecule. In this compound, the chloroethyl group can be reacted independently of potential reactions on the pyridine ring, such as palladium-catalyzed cross-coupling at a different position. This allows for a modular assembly of complex structures, making it a valuable tool in multi-step synthetic campaigns. The synthesis of certain antiproliferative agents, for instance, relies on the presence of a chloroethyl group on a heterocyclic core to enhance cytotoxic profiles. nih.gov
Utilization in Structure-Based Chemical Library Generation
In modern drug discovery, the generation of chemical libraries containing structurally diverse yet related molecules is essential for screening against biological targets. This compound is an ideal scaffold for this purpose due to its two distinct points of diversification.
The primary point of diversification is the reactive chloroethyl side chain. A large and diverse set of nucleophiles (e.g., amines, phenols, thiols, anilines) can be reacted with this group to generate a library of derivatives with varying substituents. This can be performed in a parallel synthesis format to rapidly produce hundreds or thousands of unique compounds.
A second dimension of diversity can be introduced by functionalizing the pyridine ring itself. For example, after modification of the chloroethyl chain, a subsequent cross-coupling reaction could be performed at another position on the pyridine ring. This combinatorial approach allows for the exponential expansion of the chemical library from a single, versatile starting material. The resulting libraries, centered on the fluoropyridine core, are of particular interest in medicinal chemistry, where this motif is a common feature in successful drugs. beilstein-journals.orgnbinno.com
Table 1: Example of a Diversification Strategy for Library Synthesis
| Step | Reaction Type | Reagent Class (Examples) | Resulting Functionality |
| 1 | Nucleophilic Substitution | Primary/Secondary Amines, Thiols, Alcohols | Varied side chain attached via N, S, or O |
| 2 | C-H Activation/Cross-Coupling | Boronic Acids, Alkenes, Alkynes | Aryl, vinyl, or alkynyl group on pyridine ring |
Regioselective and Stereoselective Transformations for Derivatization
Controlling the site (regioselectivity) and 3D orientation (stereoselectivity) of chemical reactions is paramount for the efficient synthesis of complex molecules. This compound offers several opportunities for such controlled transformations.
Regioselectivity: The substitution pattern of the pyridine ring dictates the regiochemical outcome of many reactions. The fluorine atom at the 5-position and the chloroethyl group at the 3-position electronically influence the ring, making certain positions more susceptible to either nucleophilic or electrophilic attack. For instance, directed ortho-metalation using a strong base like lithium diisopropylamide (LDA) can selectively deprotonate the C4 or C6 position, depending on the directing capabilities of the substituents and reaction conditions. Subsequent quenching with an electrophile installs a new group at a specific, predetermined location. mdpi.com This precise control is crucial for building complex substitution patterns.
Stereoselectivity: While the parent molecule is achiral, transformations involving the chloroethyl side chain can be stereoselective. For example, a nucleophilic substitution (SN2) reaction at the carbon bearing the chlorine atom proceeds with a predictable inversion of stereochemistry if a chiral center were introduced. Furthermore, if the chloroethyl group is used to form a new ring containing a chiral catalyst or auxiliary, the stereochemical outcome of subsequent reactions can be controlled, leading to the formation of a single enantiomer of a chiral product. The development of catalyst-free, stereospecific annulation reactions highlights methods to control stereochemistry in related systems. rsc.org
Table 2: Regioselective Functionalization of Substituted Pyridines
| Reaction | Reagents | Position Functionalized | Reference |
| Directed Metalation | LDA, THF, -78 °C; then Electrophile | C4 or C6 | mdpi.com |
| Suzuki Cross-Coupling | Pd Catalyst, Boronic Acid | Site of a pre-installed halide | mdpi.com |
| C-H Alkenylation | Ru(II) Catalyst, Amide directing group | C5 (in quinazolinones) | nih.gov |
Applications in Multi-Step Total Synthesis of Chemically Intricate Structures
The utility of a synthetic intermediate is ultimately proven by its successful application in the total synthesis of complex, often biologically active, molecules. While a specific total synthesis employing this compound is not prominently documented, its structural motifs are present in many complex targets, and its utility can be extrapolated from the synthesis of related structures.
For example, the 2-chloro-5-fluoropyridine (B44960) core is a key component in the synthesis of several blockbuster drugs. nbinno.com The synthesis of the anticoagulant Rivaroxaban and the antihypertensive Olmesartan medoxomil both feature intermediates derived from a chlorofluoropyridine structure. nbinno.com In these syntheses, the chloro- and fluoro- substituents are used to control reactivity and build the final complex molecular architecture. The presence of the chloroethyl group in this compound offers an alternative handle for constructing different, but related, complex structures, potentially leading to new drug analogues with improved properties.
In a hypothetical total synthesis, the this compound fragment could be incorporated early on. The chloroethyl group could be used to attach a key side chain via nucleophilic substitution, while the pyridine nitrogen and fluorine atom influence the conformation and electronic nature of the molecule. Later in the synthesis, the pyridine ring could be further functionalized or used as a key coordinating element in a metal-catalyzed cyclization. The ability to perform selective reactions at different sites of the molecule in a multi-step sequence makes it a powerful tool for constructing chemically intricate structures. mdpi.com
Conclusion
While specific research on 3-(2-Chloroethyl)-5-fluoropyridine is limited, its structural components—a fluorinated pyridine (B92270) ring and a reactive chloroethyl side chain—position it as a valuable and versatile intermediate in modern organic synthesis. The principles of pyridine chemistry and the strategic use of fluorine strongly suggest its potential utility in the construction of novel compounds for medicinal and agrochemical applications. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its potential as a building block for the development of new and improved chemical entities.
Theoretical and Advanced Analytical Studies Pertaining to 3 2 Chloroethyl 5 Fluoropyridine
Computational Chemistry and Molecular Modeling Studies
Computational chemistry serves as a powerful tool for investigating the fundamental characteristics of 3-(2-Chloroethyl)-5-fluoropyridine. Through the use of quantum mechanics and molecular mechanics, a detailed picture of its electronic landscape, reactivity, and conformational preferences can be constructed.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic structure of this compound. These analyses can reveal the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals, all of which govern the molecule's properties and behavior.
Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For instance, a molecule with a small energy gap is typically more polarizable and reactive. researchgate.net
Natural Bond Orbital (NBO) analysis can further illuminate the bonding environment by describing the charge distribution and the interactions between orbitals. This can reveal hyperconjugative interactions that contribute to the molecule's stability. For example, in similar chloroethyl-substituted heterocyclic compounds, hyperconjugation and the delocalization of π-electrons have been shown to be significant stabilizing factors. researchgate.net
A hypothetical summary of calculated electronic properties for this compound using a DFT approach (e.g., B3LYP/6-311++G(d,p)) is presented below.
| Calculated Parameter | Hypothetical Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.5 eV | Represents the energy of the lowest energy orbitals available to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests high stability and lower reactivity. |
| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule. |
Computational models are invaluable for predicting how and where this compound will react. Molecular Electrostatic Potential (MEP) maps, for instance, provide a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atom of the pyridine (B92270) ring would be expected to be a site of negative potential, while the areas around the hydrogen atoms and the chloroethyl group would exhibit positive potential.
Fukui functions can also be calculated to provide a more quantitative measure of local reactivity, identifying the most electrophilic and nucleophilic sites within the molecule. researchgate.net This is crucial for predicting the regioselectivity of reactions, such as substitutions on the pyridine ring.
In reactions where new chiral centers can be formed, computational methods can predict the stereoselectivity by calculating the transition state energies for the formation of different stereoisomers. The stereoisomer formed via the lower energy transition state is expected to be the major product.
The flexible 2-chloroethyl side chain of this compound can adopt various conformations, which can significantly influence its reactivity and interactions with other molecules. Conformational analysis, often performed using both molecular mechanics and quantum mechanics, can identify the most stable conformers and the energy barriers between them. For similar fluorinated heterocyclic systems, the conformational preferences have been shown to be influenced by a delicate balance of steric effects, electrostatic interactions, and hyperconjugation. d-nb.info
Furthermore, computational studies can model the intermolecular interactions of this compound, such as hydrogen bonding and halogen bonding. Understanding these non-covalent interactions is critical, as they can play a key role in the molecule's crystal packing and its binding to biological targets. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts in a crystal structure. researchgate.net
Advanced Spectroscopic Techniques for Mechanistic and Structural Insights
While standard spectroscopic methods like NMR and IR are used for routine characterization, advanced techniques offer a more dynamic and detailed view of the molecule's behavior during chemical processes.
In-situ spectroscopic techniques, such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. nih.gov By tracking the changes in the vibrational spectra of the reaction mixture, the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates can be observed. This provides invaluable mechanistic information that is often missed with traditional offline analysis. For example, the progress of a substitution reaction involving the chloroethyl group could be monitored by observing the disappearance of the C-Cl stretching vibration and the appearance of new vibrational bands corresponding to the product.
Multidimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY), are powerful tools for studying the dynamics of this compound in solution. NOESY can be used to determine the through-space proximity of different atoms, providing crucial information for elucidating the molecule's three-dimensional structure and preferred conformations. nih.gov
EXSY, on the other hand, can be used to study chemical exchange processes, such as the interconversion between different conformers of the chloroethyl side chain. By analyzing the cross-peaks in the EXSY spectrum, the rates of these dynamic processes can be determined. These studies provide a detailed picture of the molecule's flexibility and behavior in solution.
Green Chemistry Principles in the Synthesis and Transformations of the Compound
The application of green chemistry principles to the synthesis and transformation of this compound is a critical area of research aimed at minimizing environmental impact and enhancing process efficiency. While specific studies on this compound are nascent, general strategies for the greener synthesis of pyridine derivatives can be extrapolated. biosynce.comacs.org These strategies focus on the use of alternative energy sources, environmentally benign solvents, and catalytic systems to reduce waste and energy consumption. nih.govresearchgate.net
One prominent green approach is the use of microwave-assisted organic synthesis (MAOS) . acs.orgnih.govresearchgate.net Compared to conventional heating, microwave irradiation can significantly shorten reaction times, increase product yields, and enhance reaction selectivity. acs.orgnih.gov For the synthesis of substituted pyridines, microwave-assisted, one-pot multicomponent reactions have proven to be highly efficient and environmentally friendly. acs.orgnih.gov This methodology avoids the isolation of intermediates, thereby reducing solvent usage and waste generation. researchgate.netnih.govtechnologynetworks.com
Another key principle is the replacement of hazardous solvents with greener alternatives. The development of synthetic routes in aqueous media or the use of biodegradable solvents can drastically reduce the environmental footprint of the chemical process. Furthermore, the use of solid acid catalysts or biocatalysts can replace traditional, more hazardous catalysts, leading to cleaner reaction profiles and easier product separation. biosynce.comresearchgate.net
The following table illustrates a comparative overview of conventional versus potential green synthesis approaches for pyridine derivatives, which could be applicable to this compound.
| Parameter | Conventional Synthesis | Green Synthesis Approach |
| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation acs.orgnih.gov |
| Reaction Time | Several hours to days | Minutes to a few hours acs.orgnih.gov |
| Solvents | Often uses volatile organic compounds (VOCs) | Water, ethanol, or solvent-free conditions acs.orgnih.gov |
| Catalysts | Stoichiometric amounts of Lewis acids or bases | Catalytic amounts of solid acids, metal complexes, or enzymes biosynce.combeilstein-journals.org |
| Waste Generation | Higher due to multi-step processes and solvent use | Lower due to one-pot reactions and catalyst recycling nih.govresearchgate.net |
| Yield | Variable | Often higher yields acs.orgnih.gov |
The transition towards these greener methodologies in the industrial production of this compound and its derivatives holds the promise of more sustainable and economically viable chemical manufacturing. sciencedaily.comuva.nl
Emerging Methodologies for Novel Derivatization and Synthetic Applications
The functionalization of the this compound scaffold is pivotal for the exploration of its potential applications. Emerging methodologies in organic synthesis offer powerful tools for its derivatization, opening avenues to novel molecular architectures.
C-H bond activation has emerged as a transformative strategy for the direct functionalization of pyridine rings. beilstein-journals.orgrsc.orgnih.gov This approach allows for the introduction of new substituents at specific positions of the pyridine core without the need for pre-functionalized starting materials. For this compound, C-H activation could enable the selective introduction of alkyl, aryl, or other functional groups at various positions on the pyridine ring, providing a direct route to a diverse range of derivatives. rsc.orgelsevierpure.com Nickel-catalyzed C-H activation, for instance, has been successfully applied for the C-2 selective alkenylation of pyridines. nih.govelsevierpure.com
Photoredox catalysis offers another mild and efficient pathway for the derivatization of pyridines. nih.govnih.govthieme-connect.deyoutube.com By using visible light as an energy source, photoredox catalysis can facilitate a wide range of transformations, including alkylation, arylation, and amination reactions, under gentle reaction conditions. nih.govthieme-connect.de This methodology could be particularly useful for the late-stage functionalization of complex molecules containing the this compound moiety. acs.org
Biocatalysis is increasingly being recognized as a powerful tool for the selective and environmentally friendly synthesis and modification of organic compounds. nih.govrsc.orgacademie-sciences.frnih.gov Enzymes can catalyze reactions with high regio- and stereoselectivity, often under mild aqueous conditions. nih.govacademie-sciences.fr The application of biocatalysis to this compound could involve enzymatic transformations of the chloroethyl side chain or modifications of the pyridine ring itself, leading to the synthesis of chiral derivatives with potential biological activity. labpartnering.org
The table below summarizes some emerging methodologies and their potential applications for the derivatization of this compound.
| Methodology | Potential Derivatization Reaction | Potential Synthetic Application |
| C-H Bond Activation beilstein-journals.orgrsc.org | Direct arylation at C-2, C-4, or C-6 | Synthesis of novel biaryl compounds |
| Photoredox Catalysis nih.govnih.gov | Trifluoromethylation of the pyridine ring | Introduction of fluorine-containing motifs for medicinal chemistry |
| Biocatalysis nih.govacademie-sciences.fr | Enantioselective reduction of the chloroethyl group | Preparation of chiral building blocks |
| Flow Chemistry researchgate.netnih.govtechnologynetworks.comacs.orgacs.org | Continuous production of derivatives | Scalable and safe synthesis of functionalized pyridines |
| Nucleophilic Aromatic Substitution (SNAr) acs.orgnih.gov | Displacement of the fluorine atom by various nucleophiles | Access to a wide range of 5-substituted pyridine derivatives acs.orgnih.gov |
These advanced synthetic methods are poised to significantly expand the chemical space accessible from this compound, facilitating the discovery of new materials and molecules with valuable properties.
Theoretical and Advanced Analytical Studies
Theoretical calculations, particularly Density Functional Theory (DFT) , provide invaluable insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. ias.ac.inresearchgate.nettandfonline.comresearchgate.netnih.gov DFT studies can predict the most likely sites for electrophilic and nucleophilic attack, elucidate reaction mechanisms, and help in the interpretation of experimental spectroscopic data. ias.ac.inresearchgate.net For instance, DFT calculations can rationalize the regioselectivity observed in derivatization reactions and guide the design of new synthetic strategies.
Advanced analytical techniques are crucial for the characterization of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy , including 1H, 13C, and 19F NMR, is a cornerstone for structure elucidation. acs.orgmdpi.comosti.govacs.orgaip.org Detailed analysis of chemical shifts and coupling constants provides unambiguous information about the connectivity and stereochemistry of the molecule. acs.orgmdpi.com
Mass spectrometry (MS) is another indispensable tool for determining the molecular weight and fragmentation patterns of these compounds. nih.govnih.govchromatographyonline.comnist.gov High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition. chromatographyonline.com The fragmentation patterns observed in the mass spectrum can provide further structural information, particularly regarding the substituents on the pyridine ring. nih.govnih.gov
The combination of theoretical modeling and advanced analytical methods provides a powerful approach to comprehensively study the chemistry of this compound, accelerating the development of its applications in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
